molecular formula C12H18ClN3O B1487886 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine CAS No. 1462916-31-9

4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine

Cat. No. B1487886
M. Wt: 255.74 g/mol
InChI Key: RWVGILGHXCXWAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidine ring attached through a methoxymethyl group.


Chemical Reactions Analysis

The chemical reactions involving compounds like 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine often involve transformations such as oxidations, aminations, halogenations, and C–C bond formations . Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of these compounds .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

A study by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, detailing the interaction of piperidine with nitro-group-containing aromatic compounds. Although the specific compound "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" was not directly mentioned, this research provides insights into the reaction mechanisms of similar piperidinyl compounds. The study found that piperidine reacts with 1,2,4-trinitrobenzene and o-dinitrobenzene in benzene to afford dinitro-piperidinobenzene derivatives without base or acid catalysis, suggesting an addition-elimination mechanism with rapid expulsion of the nitro-group. This work is foundational for understanding the chemical behavior of piperidine derivatives in nucleophilic aromatic substitution reactions (Pietra & Vitali, 1972).

Synthetic Routes and Chemical Modifications

The synthesis and modification of compounds related to "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" have been the subject of research aiming at developing new pharmacologically active compounds. For example, Mi (2015) discussed the synthetic routes of vandetanib, highlighting the importance of piperidine derivatives in creating compounds with potential therapeutic applications. The study detailed various synthetic steps involving substitution, deprotection, and chlorination processes, which are critical for producing vandetanib, a drug used for treating certain types of cancer. This research underscores the versatility and commercial value of piperidine derivatives in pharmaceutical manufacturing (Mi, 2015).

Therapeutic Potential and Drug Design

Research on piperazine and piperidine derivatives, such as the compound of interest, has shown their significant therapeutic potential across various medical applications. Rathi et al. (2016) provided an extensive review of piperazine derivatives used as therapeutic agents, indicating their importance in treating neuropsychiatric disorders, cancer, and infectious diseases. The review highlighted the flexibility of the piperazine ring in drug design, allowing for modifications that lead to significant differences in medicinal properties. This suggests the potential of derivatives like "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" in developing new therapeutic agents (Rathi et al., 2016).

properties

IUPAC Name

4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-5-3-10(4-6-16)8-17-2/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGILGHXCXWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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